molecular formula C19H32O3 B044895 Nonylphenoxypoly(ethyleneoxy)ethanol CAS No. 9016-45-9

Nonylphenoxypoly(ethyleneoxy)ethanol

Cat. No. B044895
CAS RN: 9016-45-9
M. Wt: 308.5 g/mol
InChI Key: BLXVTZPGEOGTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

NPE is synthesized through the ethoxylation of nonylphenol, a process where ethylene oxide is added to nonylphenol. This reaction can produce a range of products with varying lengths of the ethylene oxide chain, affecting the properties of the surfactant. The synthesis process involves careful control of reaction conditions to achieve the desired product specification. A study by Harless and Crabb (1969) detailed the mass spectrometric study of NPE, highlighting the separation and analysis of individual ethylene oxide adducts of nonylphenol, crucial for understanding the synthesis and composition of NPE products (Harless & Crabb, 1969).

Molecular Structure Analysis

The molecular structure of NPE consists of a hydrophobic nonylphenol moiety and a hydrophilic poly(ethylene oxide) chain. The length of the ethylene oxide chain can vary, influencing the solubility, surfactant properties, and environmental behavior of NPE. The study by Harless and Crabb (1969) also provided insights into the molecular ions and fragmentation patterns of NPE, shedding light on the molecular structure and the complexity arising from the isomeric mixtures present in commercial products.

Chemical Reactions and Properties

NPE can undergo various chemical reactions, particularly those influenced by its surfactant nature. Its ability to form complexes with metals and other compounds has been studied, as seen in the work of Jaber, Moody, and Thomas (1977), which explored the extraction properties of NPE complexes with calcium, strontium, and barium, indicating its potential in ion-selective sensors and extraction processes (Jaber, Moody, & Thomas, 1977).

Physical Properties Analysis

The physical properties of NPE, such as its phase behavior, solubility in water and organic solvents, and surface activity, are crucial for its application as a surfactant. These properties are directly influenced by the ethylene oxide chain length. Research on the adsorption properties of NPE, as investigated by Burleigh et al. (2002), provides valuable information on its interaction with phenolic compounds, relevant for environmental and purification applications (Burleigh, Markowitz, Spector, & Gaber, 2002).

Scientific Research Applications

Application in Cell Lysis Buffer

  • Summary of the Application: NP-9 is used in the preparation of cell extracts to be analyzed by Antibody Bead Immunoassay (Luminex), ELISA, and Western blotting . It can also be used as a wash buffer for immunoprecipitation reactions .
  • Results or Outcomes: The use of NP-9 in cell lysis buffers helps to solubilize proteins and other cellular components, making them easier to analyze. The specific results or outcomes would depend on the particular experiment being conducted .

Application in Testing Stress Cracking Resistance

  • Summary of the Application: NP-9 is used for testing the stress cracking resistance of polyethylene materials at high temperatures . It is also suitable for enhancing the biodegradation of aromatic hydrocarbon compounds .
  • Results or Outcomes: The use of NP-9 in this context can help to identify polyethylene materials that are particularly susceptible to stress cracking. This can be useful in the development of new materials and in quality control .

Application in Detergents

  • Summary of the Application: NP-9 is widely used in industrial, institutional, commercial, and household applications such as detergents . It acts as a surfactant, helping to break down dirt and grease, making it easier to remove.
  • Results or Outcomes: The use of NP-9 in detergents can enhance cleaning performance. It helps to remove dirt and grease from surfaces, resulting in cleaner clothes, dishes, and surfaces .

Application as an Emulsifier

  • Summary of the Application: NP-9 can act as an emulsifier, helping to mix oil and water-based ingredients . This property is useful in a variety of products, including food, cosmetics, and pharmaceuticals.
  • Results or Outcomes: The use of NP-9 as an emulsifier can improve the texture and stability of products. It helps to prevent the separation of oil and water-based ingredients, resulting in a more uniform and stable product .

Application as Wetting and Dispersing Agents

  • Summary of the Application: NP-9 is used as wetting and dispersing agents in various industrial applications . It helps to reduce the surface tension of liquids, allowing them to spread more easily. It also helps to disperse solid particles in a liquid medium.
  • Results or Outcomes: The use of NP-9 as a wetting and dispersing agent can improve the performance of various industrial processes. It helps to ensure a uniform distribution of particles in a liquid medium, which can be critical in processes such as painting, coating, and ink production .

Application as Antistatic Agents

  • Summary of the Application: NP-9 is used as an antistatic agent in the textile and plastic industries . It helps to reduce the buildup of static electricity, which can be a problem in these industries.
  • Results or Outcomes: The use of NP-9 as an antistatic agent can help to prevent problems associated with static electricity, such as dust attraction and static shocks. This can improve the quality of the final product and the safety of the industrial process .

Safety And Hazards

Nonylphenoxypoly(ethyleneoxy)ethanol is moderately toxic by ingestion and skin contact . It is a severe eye and mild skin irritant in humans . Many glycol ethers cause dangerous human reproductive effects . When heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

There is limited information available on the future directions of Nonylphenoxypoly(ethyleneoxy)ethanol .

properties

IUPAC Name

2-[2-(4-nonylphenoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-17-16-21-15-14-20/h10-13,20H,2-9,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXVTZPGEOGTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058600
Record name 4-Nonylphenol diethoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Liquid, Colorless liquid or white solid; [CAMEO] White or pale yellow solid; Hygroscopic (n >= 15; avg 15-100); Clear colorless or pale yellow liquid; Hygroscopic (n >= 5; avg 3-15); (n = avg # moles of ethylene oxide); [CHEMINFO]
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-, branched
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Polyethylene glycol nonylphenyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6754
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

>1000 mg/l
Record name POLYETHYLENE GLYCOL NONYLPHENYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6825
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

2-[2-(4-Nonylphenoxy)ethoxy]ethanol

CAS RN

20427-84-3, 9016-45-9, 68412-54-4
Record name 4-Nonylphenol diethoxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20427-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonoxynol-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020427843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[2-(4-nonylphenoxy)ethoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-, branched
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Nonylphenol diethoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonylphenol, ethoxylated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nonylphenol, branched, ethoxylated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-[2-(4-nonylphenoxy)ethoxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.818
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Poly(oxy-1,2-ethanediyl), a-(nonylphenyl)-w-hydroxy- (CAS 9016-45-9)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Poly (oxy-1,2-ethanediyl), alpha -(nonylphenyl)-omega-hydroxy-, branched
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NONOXYNOL-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4A966MO25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name POLYETHYLENE GLYCOL NONYLPHENYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6825
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

42-43 °C
Record name POLYETHYLENE GLYCOL NONYLPHENYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6825
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nonylphenoxypoly(ethyleneoxy)ethanol
Reactant of Route 2
Reactant of Route 2
Nonylphenoxypoly(ethyleneoxy)ethanol
Reactant of Route 3
Reactant of Route 3
Nonylphenoxypoly(ethyleneoxy)ethanol
Reactant of Route 4
Reactant of Route 4
Nonylphenoxypoly(ethyleneoxy)ethanol
Reactant of Route 5
Reactant of Route 5
Nonylphenoxypoly(ethyleneoxy)ethanol
Reactant of Route 6
Reactant of Route 6
Nonylphenoxypoly(ethyleneoxy)ethanol

Citations

For This Compound
177
Citations
AMY Jaber, GJ Moody, JDR Thomas - Analyst, 1976 - pubs.rsc.org
The barium ion-selective electrode sensor based on the neutral carrier complex of a nonylphenoxypoly(ethyleneoxy)ethanol containing 12 ethylene oxide units and 2 mol of …
Number of citations: 94 pubs.rsc.org
AMY Jaber, GJ Moody, JDR Thomas - Journal of Inorganic and Nuclear …, 1977 - Elsevier
Tetraphenylborate (TPB) salts of calcium, strontium and barium complexes of nonylphenoxypoly(ethyleneoxy)ethanol (NP) have been prepared from the commercially available …
Number of citations: 38 www.sciencedirect.com
B Doyle, GJ Moody, JDR Thomas - Talanta, 1982 - Elsevier
Radiotracer studies with 133 Ba, 45 Ca and 36 Cl are reported for PVC matrix membranes containing 2-nitrophenyl phenyl ether and the tetraphenylborate of a barium (or calcium) …
Number of citations: 18 www.sciencedirect.com
TN Jordan, AJ Tafuro, WW Abramitis, JR Bishop… - Weed Science, 1978 - cambridge.org
Common and Chemical Names of Adjuvants albenate(al'ben ate). Chemistry—AlkyKC! 8-C2 4) benzene sulfon ic acid and its salts. Class—alkylaryl sulfonate. Type—Anionic. Trade …
Number of citations: 1 www.cambridge.org
GH Xu, J Dong, J Zhang, SJ Severtson… - The Journal of …, 2008 - ACS Publications
Surfactant distributions in model pressure-sensitive adhesive (PSA) films were investigated using atomic force microscopy (AFM) and confocal Raman microscopy (CRM). The PSAs are …
Number of citations: 29 pubs.acs.org
M Chvapil, CD Eskelson, V Stiffel, JA Owen… - Contraception, 1980 - Elsevier
Some pharmacological aspects of Igepal CO-630, used by some pharmaceutical companies as the source of nonylphenoxypoly(ethyleneoxy)ethanol (Nonoxynol-9, N-9) in various …
Number of citations: 66 www.sciencedirect.com
L Larocque, SS Malik, DA Landry, S Presseault… - Journal of dairy …, 1992 - Elsevier
Nine commercial teat dip formulations containing 1.94% linear dodecylbenzene sulfonic acid, or 1% available iodine from nonylphenoxypoly (ethyleneoxy) ethanol-iodine complex, or .5…
Number of citations: 3 www.sciencedirect.com
S Nitirahardjo, HM Cheung - Energy & fuels, 1990 - ACS Publications
The effects of several surfactants and cosurfactants on the phase separation temperature and Reid vapor pressure of methanol/hydrocarbon/water blends were investigated. The …
Number of citations: 4 pubs.acs.org
T Gregory, SJ O'Keefe - … organized by the British Society of …, 1990 - books.google.com
Rheological techniques have been used to measure the behaviour of fresh cement pastes modified by the addition of a stabilising surface active agent (SAA) and polymer latex particles…
Number of citations: 17 books.google.com
SD Long, AJ Warren, JB Little - Carcinogenesis, 1982 - academic.oup.com
The detergents nonylphenoxypoly(ethyleneoxy) ethanol (NP-9), Tween 60, Nonidet P-40, and Triton X-100 were analyzed in an in vitro transformation assay using mouse BALB/3T3 …
Number of citations: 14 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.